Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-

Description

CAS Number: 23205-23-4

Molecular Formula: C${20}$H${24}$ClN$3$O$3$

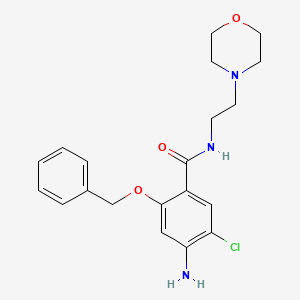

Structure: The compound features a benzamide core with three key substituents:

- 2-Benzyloxy group: Increases lipophilicity, influencing membrane permeability.

- 5-Chloro group: Modulates electronic effects and steric bulk.

- N-(2-Morpholinoethyl) side chain: Introduces a morpholine ring, a common pharmacophore in receptor-targeting agents .

Properties

IUPAC Name |

4-amino-5-chloro-N-(2-morpholin-4-ylethyl)-2-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O3/c21-17-12-16(20(25)23-6-7-24-8-10-26-11-9-24)19(13-18(17)22)27-14-15-4-2-1-3-5-15/h1-5,12-13H,6-11,14,22H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYILAFYHQWADTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC(=C(C=C2OCC3=CC=CC=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177787 | |

| Record name | Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23205-23-4 | |

| Record name | Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the benzyloxy and chloro substituents. The final step involves the attachment of the morpholinoethyl group under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions.

Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Detailed studies on its binding affinity and specificity help elucidate its mode of action.

Comparison with Similar Compounds

Substitution Patterns and Molecular Variations

The following table highlights structural analogs and their key differences:

Solubility and Stability

- The target compound requires storage at 2–8°C and careful solvent selection (e.g., DMSO) to maintain stability, whereas citrate salts (e.g., mosapride) exhibit improved aqueous solubility .

- Methoxy and ethoxy substituents (e.g., 112885-23-1, mosapride) may offer better solubility profiles than benzyloxy groups .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- is a notable example, exhibiting a range of biological properties that make it a candidate for further pharmacological studies. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis of the Compound

The synthesis of benzamide derivatives typically involves the reaction of various substituted benzene derivatives with amines or amides. For the specific compound , the synthetic pathway may include:

- Formation of the Benzamide Backbone : Utilizing benzyloxy and chloro substituents to enhance biological activity.

- Introduction of Morpholino Group : This group is crucial for modulating the pharmacokinetics and enhancing solubility.

- Final Purification : Techniques such as recrystallization or chromatography to obtain pure compounds for biological testing.

Antimicrobial Activity

Research has shown that benzamide derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- have been evaluated against various bacterial strains and fungi.

- Activity Spectrum : Studies indicate that these compounds can effectively inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria, suggesting their potential as new antimicrobial agents .

Anticancer Properties

Benzamide derivatives are also being explored for their anticancer effects. The compound in focus has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of Kinase Activity : Certain benzamide derivatives have been identified as RET kinase inhibitors, which are vital for cancer cell signaling pathways .

- Case Study : In a study involving a series of substituted benzamides, one derivative demonstrated significant inhibition of cell proliferation in RET-driven cancer models .

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives can be significantly influenced by their structural components. Key factors include:

- Chlorine Substitution : The presence of chlorine at specific positions on the aromatic ring has been correlated with increased antimicrobial activity .

- Morpholino Group : This moiety enhances solubility and bioavailability, which are critical for effective drug design.

Data Table: Structure-Activity Relationships

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the benzamide core. Key steps include:

- Benzyloxy group introduction : Use of benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) to protect hydroxyl groups .

- Morpholinoethylamine coupling : Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI) with N-(2-morpholinoethyl)amine .

- Chloro and amino group installation : Sequential halogenation (e.g., Cl₂ or NCS) and nitro reduction (e.g., catalytic hydrogenation) .

- Validation : Confirm regioselectivity using NMR and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzyloxy (δ ~4.8–5.2 ppm), morpholinoethyl (δ ~2.3–3.5 ppm), and aromatic protons (δ ~6.8–7.6 ppm) .

- HRMS : Verify molecular ion [M+H]⁺ and isotopic patterns for chlorine .

- FT-IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer :

- ELISA-based inhibition assays : Screen for PD-L1 or enzyme targets using recombinant proteins (e.g., IC₅₀ determination at 10 μM) .

- Cell viability assays : Test against cancer cell lines (e.g., MCF7, PC-3) using MTT or resazurin, with fibroblast controls to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent variation : Replace benzyloxy with methoxy or ethoxy to study steric/electronic effects .

- Morpholinoethyl modification : Substitute with piperazinyl or pyrrolidinyl groups to assess amine flexibility .

- Bioisosteric replacement : Swap chlorine with fluorine or methyl to evaluate halogen bonding .

- Data Interpretation : Compare IC₅₀ values across derivatives (e.g., compound 30 in showed 57% PD-L1 inhibition) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., PC-3 vs. DU-145 sensitivity differences in ) .

- Purity verification : Use HPLC (>95% purity) to exclude impurities affecting results .

- Orthogonal assays : Validate hits with SPR (binding affinity) or Western blotting (target modulation) .

Q. What computational tools are effective for target identification and ADMET profiling?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to PD-L1 or kinase targets .

- ADMET prediction : Employ SwissADME or ADMETLab to assess logP (target <5), CYP inhibition, and BBB permeability .

- MD simulations : Run 100 ns trajectories to evaluate ligand-protein stability (e.g., RMSD <2 Å) .

Q. How does the morpholinoethyl group influence pharmacokinetics?

- Methodological Answer :

- Solubility : Morpholine’s polarity enhances aqueous solubility (logP reduction by ~0.5–1.0) .

- Metabolic stability : The group resists oxidative degradation (CYP3A4 t₁/₂ >60 min in microsomal assays) .

- Toxicity : Assess hERG inhibition (IC₅₀ >10 μM) to avoid cardiotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.